Product packaging for 5-(Methylsulfonyl)-2-nitrophenol(Cat. No.:)

5-(Methylsulfonyl)-2-nitrophenol

Cat. No.: B14908587
M. Wt: 217.20 g/mol
InChI Key: WSJKVLQJHWBQMR-UHFFFAOYSA-N
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Description

Academic Significance of Nitroaromatic and Organosulfur Compounds in Chemical Sciences

Nitroaromatic compounds, characterized by the presence of one or more nitro groups (–NO₂) attached to an aromatic ring, are of immense importance in industrial and academic chemistry. researchgate.netnih.govnih.gov They serve as crucial intermediates in the synthesis of a wide array of products, including dyes, polymers, pesticides, and pharmaceuticals. researchgate.netnih.govresearchgate.net The strong electron-withdrawing nature of the nitro group significantly influences the chemical and physical properties of the aromatic ring, making these compounds resistant to oxidative degradation but also imparting unique reactivity. nih.govnih.gov This has led to their extensive use in synthetic chemistry and has also spurred research into their biological activities, with some nitroaromatic compounds showing potential as antioxidants and anticancer agents. researchgate.net

Similarly, organosulfur compounds, which contain at least one carbon-sulfur bond, are integral to many areas of chemical science. taylorandfrancis.comwikipedia.org They are found in essential amino acids like cysteine and methionine, as well as in vital biomolecules such as penicillin and coenzyme A. wikipedia.orgbritannica.com In the realm of synthetic chemistry, organosulfur compounds are valued for their diverse reactivity, enabling the construction of complex molecules. nih.gov The sulfonyl group (–SO₂–), a key functional group in many organosulfur compounds, is known for its strong electron-withdrawing properties, which can be harnessed to modulate the electronic character of molecules.

Foundational Research on the Synthesis and Reactivity of Nitrophenols and Methylsulfonyl-Substituted Aromatics

The synthesis of nitrophenols has been a subject of extensive research. A common method involves the direct nitration of phenol (B47542) using nitric acid, often in the presence of sulfuric acid. paspk.orgprepchem.com This reaction typically yields a mixture of ortho- and para-nitrophenols, with the regioselectivity being influenced by reaction conditions such as temperature and acid concentration. paspk.orgprepchem.com Alternative synthetic routes, such as the diazotization of nitroanilines followed by hydrolysis, have also been developed to obtain specific isomers like m-nitrophenol. orgsyn.org

The introduction of a methylsulfonyl group onto an aromatic ring is often achieved through Friedel-Crafts type reactions using methanesulfonyl chloride. acs.org The reactivity of these methylsulfonyl-substituted aromatics is significantly influenced by the strong electron-withdrawing nature of the methylsulfonyl group. This deactivating effect makes further electrophilic aromatic substitution reactions more challenging. libretexts.org

Specific Focus on 5-(Methylsulfonyl)-2-nitrophenol: Research Gaps and Opportunities

This compound is a specific substituted phenol that incorporates both a nitro group and a methylsulfonyl group. While general information on related compounds is available, specific research dedicated to this compound is less prevalent, indicating significant research gaps and opportunities. The interplay of the ortho-nitro group and the meta-methylsulfonyl group with respect to the hydroxyl group is expected to create a unique electronic environment, influencing its acidity, reactivity, and potential for intermolecular interactions.

Detailed investigations into its synthesis, characterization, and reactivity are needed. For instance, exploring efficient and selective synthetic methodologies for its preparation would be a valuable contribution. Furthermore, a thorough study of its chemical properties, including its pKa value and its behavior in various chemical transformations, would provide a deeper understanding of its chemical nature. The unique substitution pattern also presents opportunities for its use as a building block in the synthesis of more complex molecules with potential applications in medicinal chemistry or materials science.

Overview of Advanced Research Domains Pertinent to this compound

The unique structural features of this compound suggest its potential relevance in several advanced research domains. The presence of both a hydrogen bond donor (the hydroxyl group) and multiple hydrogen bond acceptors (the nitro and sulfonyl groups) makes it an interesting candidate for studies in crystal engineering and the design of supramolecular assemblies.

In medicinal chemistry, the combination of the nitrophenol and methylsulfonyl moieties could lead to the development of novel therapeutic agents. Nitroaromatic compounds have been explored for various pharmacological activities, and the methylsulfonyl group is a common feature in many established drugs. scielo.br Therefore, this compound could serve as a scaffold for the synthesis of new compounds with potential biological activity. Further research in these areas could unlock the full potential of this intriguing molecule.

Interactive Data Table: Properties of Related Compounds

Compound NameCAS NumberMolecular FormulaMelting Point (°C)
5-Methyl-2-nitrophenol700-38-9C₇H₇NO₃53-56
2-Methyl-5-nitrophenol5428-54-6C₇H₇NO₃111-115
2-Methoxy-5-nitrophenol636-93-1C₇H₇NO₄103-107
2-(Methylsulfonyl)-4-nitrophenolNot AvailableC₇H₇NO₅SNot Available
This compound2637445-88-4C₇H₇NO₅SNot Available
o-Nitrophenol88-75-5C₆H₅NO₃44-46
m-Nitrophenol554-84-7C₆H₅NO₃96-98
p-Nitrophenol100-02-7C₆H₅NO₃113-114

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7NO5S B14908587 5-(Methylsulfonyl)-2-nitrophenol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H7NO5S

Molecular Weight

217.20 g/mol

IUPAC Name

5-methylsulfonyl-2-nitrophenol

InChI

InChI=1S/C7H7NO5S/c1-14(12,13)5-2-3-6(8(10)11)7(9)4-5/h2-4,9H,1H3

InChI Key

WSJKVLQJHWBQMR-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC(=C(C=C1)[N+](=O)[O-])O

Origin of Product

United States

Chemical Reactivity and Mechanistic Investigations of 5 Methylsulfonyl 2 Nitrophenol

Aromatic Ring Reactivity: Electrophilic and Nucleophilic Substitutions

Electronic Effects of Nitro and Methylsulfonyl Groups on Aromatic Activation/Deactivation

The benzene (B151609) ring of 5-(methylsulfonyl)-2-nitrophenol is significantly deactivated towards electrophilic aromatic substitution due to the presence of two powerful electron-withdrawing groups: the nitro group and the methylsulfonyl group. libretexts.org

The **nitro group (-NO₂) **, positioned at C2, deactivates the ring through both a strong resonance (-M) effect and a strong inductive (-I) effect. stackexchange.com It withdraws electron density from the aromatic system, making it less susceptible to attack by electrophiles. libretexts.org

The methylsulfonyl group (-SO₂CH₃) , at C5, is also a potent deactivating group. It exerts a strong electron-withdrawing influence primarily through its inductive effect (-I) and, to a lesser extent, through resonance (-M), which involves the expansion of sulfur's valence shell. chemicalbook.com

Conversely, the hydroxyl group (-OH) at C1 is an activating group. It donates electron density to the ring via a strong resonance effect (+M) and withdraws electron density through a weaker inductive effect (-I). stackexchange.com

In this compound, the deactivating effects of the nitro and methylsulfonyl groups overwhelm the activating effect of the hydroxyl group, rendering the aromatic ring electron-deficient and thus highly deactivated towards electrophilic attack. However, this electron deficiency makes the ring susceptible to nucleophilic aromatic substitution, particularly when a suitable leaving group is present. wikipedia.orgmasterorganicchemistry.com

Table 1: Electronic Effects of Substituents on the Aromatic Ring

SubstituentPositionInductive EffectResonance EffectOverall Effect on Ring
-OH1-I (withdrawing)+M (donating)Activating
-NO₂2-I (withdrawing)-M (withdrawing)Deactivating
-SO₂CH₃5-I (withdrawing)-M (withdrawing)Deactivating

Regioselectivity of Further Aromatic Functionalization

The positions for further substitution on the aromatic ring of this compound are directed by the existing substituents.

For electrophilic aromatic substitution , the hydroxyl group is a powerful ortho-, para-director. libretexts.org However, the positions ortho and para to the hydroxyl group are C2, C4, and C6.

C2 is already occupied by the nitro group.

C6 is sterically hindered by the adjacent hydroxyl group.

C4 is a potential site for substitution.

The nitro and methylsulfonyl groups are meta-directors. libretexts.org

The positions meta to the nitro group are C4 and C6.

The positions meta to the methylsulfonyl group are C1 and C3.

For nucleophilic aromatic substitution (SNAr) , a good leaving group on the ring is a prerequisite. If, for instance, a halogen were present at a position ortho or para to the strongly electron-withdrawing nitro or methylsulfonyl groups, it could be displaced by a nucleophile. libretexts.orgwikipedia.orgmasterorganicchemistry.com The nitro group is a strong activator for nucleophilic aromatic substitution at the ortho and para positions. wikipedia.orgmasterorganicchemistry.com

Transformations of the Nitro Group

Reduction Reactions to Amino-Phenol Derivatives

The most common transformation of the nitro group in aromatic compounds is its reduction to an amino group (-NH₂). This reaction is of great synthetic importance as it provides access to anilines, which are versatile intermediates in the synthesis of dyes, pharmaceuticals, and other fine chemicals. wikipedia.orgmasterorganicchemistry.com

The reduction of this compound would yield 2-amino-5-(methylsulfonyl)phenol .

A variety of reducing agents can be employed for this transformation, with the choice often depending on the presence of other functional groups in the molecule. Common methods include:

Catalytic Hydrogenation: Using hydrogen gas (H₂) with a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. wikipedia.orgcommonorganicchemistry.com This method is generally efficient but may also reduce other functional groups if not controlled carefully.

Metal/Acid Systems: Using metals like iron (Fe), zinc (Zn), or tin (Sn) in the presence of an acid like hydrochloric acid (HCl) or acetic acid. masterorganicchemistry.comcommonorganicchemistry.com

Sodium Hydrosulfite (Na₂S₂O₄) or Sodium Sulfide (Na₂S) : These reagents can be used for the selective reduction of nitro groups, particularly in the presence of other reducible functionalities. wikipedia.orgcommonorganicchemistry.com

A plausible synthetic route to 2-amino-4-(ethylsulfonyl)phenol (B1330959) involves the reduction of the corresponding nitrophenol. google.com A similar strategy would be applicable for the synthesis of 2-amino-5-(methylsulfonyl)phenol.

Table 2: Common Reagents for Nitro Group Reduction

ReagentConditionsSelectivity
H₂/Pd-CCatalytic, various solventsHigh efficiency, can reduce other groups
Fe/HClAcidic, aqueousMild, often used for selective reductions
Zn/HClAcidic, aqueousSimilar to Fe/HCl
SnCl₂Acidic, various solventsMild, good for sensitive substrates
Na₂S₂O₄Aqueous, often basicCan be selective

Other Nitro-Group-Specific Transformations

While reduction to the amine is the most prevalent reaction, the nitro group can undergo other transformations, although these are less common for this specific substrate. For instance, partial reduction can lead to nitroso or hydroxylamino intermediates. Under certain conditions, reaction with strong bases can lead to the formation of Meisenheimer complexes, which are stabilized intermediates in nucleophilic aromatic substitution. libretexts.org

Transformations of the Methylsulfonyl Group

The methylsulfonyl group is generally considered to be chemically robust and resistant to many transformations. It is stable under both acidic and basic conditions. wikipedia.org

In some cases, the sulfonyl group can act as a leaving group in nucleophilic aromatic substitution reactions, particularly when the aromatic ring is highly activated by other electron-withdrawing groups. However, this typically requires harsh reaction conditions. Desulfonylation, the removal of the sulfonyl group, is also possible but usually necessitates forcing conditions, such as treatment with strong acid at high temperatures.

There is limited specific information available in the scientific literature regarding the transformation of the methylsulfonyl group in the context of this compound.

Oxidation and Reduction Pathways

The chemical reactivity of this compound is significantly influenced by the presence of both the nitro group and the methylsulfonyl group on the aromatic ring. These groups dictate the molecule's behavior in redox reactions.

Reduction of the Nitro Group:

The nitro group is a principal site for reduction reactions. This transformation is a critical step in various synthetic pathways and biological degradation processes. The reduction can proceed through several intermediates to ultimately yield the corresponding amine.

Commonly employed methods for the reduction of aromatic nitro compounds, which are applicable to this compound, include:

Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst. masterorganicchemistry.comnih.govelsevierpure.comabo.fimdpi.com Catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel are frequently used. masterorganicchemistry.comwikipedia.org The reaction is typically carried out in a solvent like ethanol (B145695).

Metal-Acid Systems: The use of a metal such as iron (Fe), tin (Sn), or zinc (Zn) in an acidic medium (e.g., hydrochloric acid) is a classic and effective method for nitro group reduction. masterorganicchemistry.com

Other Reducing Agents: A variety of other reagents can also effect this transformation, including sodium hydrosulfite (Na₂S₂O₄), tin(II) chloride (SnCl₂), and sodium sulfide. wikipedia.orgresearchgate.netyoutube.com Tin(II) chloride is noted for its chemoselectivity, often preferentially reducing nitro groups in the presence of other reducible functional groups. youtube.com

The reduction process generally follows a pathway involving nitroso and hydroxylamine (B1172632) intermediates before the final amino product is formed. nih.gov In some biological systems, the reduction of similar nitroaromatic compounds has been shown to proceed via a hydroxylamino derivative, which can then undergo further enzymatic reactions. nih.gov

Oxidation Pathways:

Information specifically detailing the oxidation pathways of this compound is less prevalent in the reviewed literature. However, the phenolic hydroxyl group can potentially be oxidized. Strong oxidizing agents could lead to the degradation of the aromatic ring. In the context of related nitrophenols, advanced oxidation processes have been employed for their removal from wastewater, indicating that the aromatic ring can be opened under harsh oxidative conditions. rsc.org

The following table summarizes the common reduction methods for the nitro group in aromatic compounds:

Reagent/Method Typical Conditions Key Features Reference(s)
Catalytic Hydrogenation (H₂/Catalyst)Pd/C, PtO₂, or Raney Nickel in a solvent like ethanolWidely applicable and often provides high yields. masterorganicchemistry.comwikipedia.org
Metal/AcidFe, Sn, or Zn in HClA classic and robust method. masterorganicchemistry.com
Sodium Hydrosulfite (Na₂S₂O₄)Aqueous or alcoholic solutionsA milder reducing agent. researchgate.net
Tin(II) Chloride (SnCl₂)Ethanol or other organic solventsKnown for its chemoselectivity. youtube.com

Cleavage or Displacement Reactions

The substituents on the aromatic ring of this compound, particularly the nitro and methylsulfonyl groups, can be susceptible to cleavage or displacement under certain reaction conditions.

Displacement of the Nitro Group:

The nitro group, especially when activated by other electron-withdrawing groups, can be displaced by nucleophiles. This type of reaction is a synthetically useful transformation. lookchem.comrsc.orgrsc.org For instance, nitrobenzenes substituted with electron-withdrawing groups can undergo nucleophilic displacement of the nitro group with various nucleophiles, including phenoxides, in dipolar aprotic solvents like hexamethylphosphoramide (B148902) (HMPA) or dimethyl sulfoxide (B87167) (DMSO). lookchem.comrsc.org The reaction of p-nitrobenzonitrile with the salt of benzaldoxime (B1666162) in DMSO results in the displacement of the nitro group to form p-cyanophenol. acs.org The rate of displacement can be influenced by factors such as the nature of the nucleophile, the solvent, and the presence of other substituents on the aromatic ring. acs.org

Cleavage of the Methylsulfonyl Group:

The carbon-sulfur (C-S) bond in the methylsulfonyl group can also be cleaved under specific conditions. For example, studies on nitrobenzenesulfonates have shown that C-S cleavage can occur in substitution reactions. cdnsciencepub.com The cleavage of ethers, a related functional group, can be achieved using various reagents, highlighting the potential for targeting specific bonds for cleavage. organic-chemistry.org While direct evidence for the cleavage of the methylsulfonyl group in this compound was not found in the provided search results, the chemistry of related sulfonyl compounds suggests this possibility. cdnsciencepub.comacs.org

The following table provides examples of displacement reactions of the nitro group in substituted nitroaromatics:

Substrate Nucleophile Solvent Product Reference(s)
p-NitrobenzonitrileSodium BenzenesulfinateHMPA4-Cyanophenyl Phenyl Sulfone lookchem.com
1,4-DinitrobenzeneSodium PhenoxideNot specifiedDiphenyl Ether rsc.org
p-NitrobenzonitrileSalt of BenzaldoximeDMSOp-Cyanophenol acs.org

Reactivity of the Phenolic Hydroxyl Group

The phenolic hydroxyl group in this compound is a key site for various chemical transformations, including acylation, alkylation, and complexation reactions.

Acylation and Alkylation Reactions

Acylation:

The phenolic hydroxyl group can be readily acylated to form the corresponding ester. This reaction is typically carried out using an acylating agent such as an acid chloride or anhydride (B1165640) in the presence of a base. A study on the direct ortho-acylation of phenols using methanesulfonic acid as a catalyst under microwave irradiation demonstrated a rapid and regioselective method for introducing an acyl group. arabjchem.org This suggests that under appropriate conditions, the hydroxyl group of this compound could be acylated.

Alkylation:

Alkylation of the phenolic hydroxyl group results in the formation of an ether. This reaction commonly involves reacting the phenol (B47542) with an alkylating agent, such as an alkyl halide, in the presence of a base. nih.gov The O-alkylation of phenols is a significant industrial process. tandfonline.comgoogle.com Various catalytic systems, including acidic and basic catalysts, have been developed to improve the selectivity and efficiency of O-alkylation over C-alkylation. tandfonline.com For instance, the alkylation of phenols can be achieved using alcohols or dimethyl carbonate as alkylating agents over catalysts like metal oxides, zeolites, and ionic liquids. tandfonline.comresearchgate.net

The table below summarizes common methods for the acylation and alkylation of phenols:

Reaction Type Reagents Catalyst/Conditions Product Type Reference(s)
AcylationAliphatic Carboxylic AcidMethanesulfonic Acid (MSA), Microwaveortho-Hydroxyaryl Ketone arabjchem.org
AlkylationAlkanolTrivalent Rare-Earth Metal Orthophosphates (gas phase)Phenolic Ether google.com
AlkylationAlkyl HalideBase (e.g., K₂CO₃, Cs₂CO₃) in DMF or DMSOPhenolic Ether researchgate.net

Complexation and Chelation Chemistry

The phenolic hydroxyl group, in conjunction with the adjacent nitro group, provides a potential binding site for metal ions, leading to the formation of complexes and chelates. researchgate.netnih.govresearchgate.net The ability of phenols and their derivatives to chelate metal ions is well-documented. researchgate.netresearchgate.netnih.gov

The interaction of nitrophenols with metal ions can be influenced by several factors, including the pH of the solution and the nature of the metal cation. nih.gov For example, the presence of certain metal cations like Cu²⁺, Pb²⁺, and Zn²⁺ can affect the adsorption behavior of p-nitrophenol on surfaces, suggesting complexation interactions. nih.gov The formation of metal complexes with ligands containing both phenolic and nitro functionalities has been reported. researchgate.netresearchgate.net These complexes often exhibit interesting photophysical and biological properties. nih.gov

Gold nanoparticles capped with plant extracts have been shown to interact with nitrophenols, and the presence of metal ions like Pb²⁺ can induce aggregation of these nanoparticles, indicating a chelation-based interaction. rsc.org The study of metal chelation by polyphenols is an active area of research due to its relevance in biological systems and materials science. researchgate.net

The following table highlights examples of metal complexation with phenolic compounds:

Ligand Type Metal Ion(s) Key Observation/Application Reference(s)
p-NitrophenolCu²⁺, Pb²⁺, Zn²⁺Affects adsorption-desorption behavior on wheat ash. nih.gov
5-(Diethylamino)-2-(5-nitro-1H-benzimidazol-2-yl)phenolCo(II), Cu(II), Fe(II), Ni(II)Formation of stable metal complexes with antimicrobial activity. researchgate.netnih.gov
2-[2⁻-(5-nitro thiazolyl) azo]-4-methyl-5-nitro phenolCu(II), Fe(III), Pb(II), Mn(II)Formation of tridentate chelating complexes. researchgate.net
NitrophenolsPb²⁺ (in the presence of SG-AuNPs)Colorimetric detection of Pb²⁺ ions. rsc.org

Spectroscopic and Crystallographic Characterization of 5 Methylsulfonyl 2 Nitrophenol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic environments of atomic nuclei, primarily ¹H (protons) and ¹³C.

The ¹H NMR spectrum of 5-(Methylsulfonyl)-2-nitrophenol is expected to display distinct signals corresponding to the three protons on the aromatic ring and the three protons of the methyl group. The electron-withdrawing nature of both the nitro (NO₂) and methylsulfonyl (SO₂CH₃) groups significantly influences the chemical shifts of the aromatic protons, causing them to appear at lower fields (higher ppm values) compared to benzene (B151609) (7.3 ppm). stackexchange.comfscj.eduyoutube.com

The protons are designated as H-3, H-4, and H-6.

H-3: This proton is ortho to the powerfully electron-withdrawing nitro group and meta to the sulfonyl group. It is expected to be a doublet, coupled to H-4.

H-4: This proton is situated between H-3 and the sulfonyl group at C-5. It will appear as a doublet of doublets due to coupling with both H-3 and H-6.

H-6: This proton is ortho to the sulfonyl group and meta to the nitro group. It is expected to be a doublet, coupled to H-4.

-SO₂CH₃: The methyl protons are not coupled to any other protons and will therefore appear as a sharp singlet.

-OH: The phenolic proton signal is typically a broad singlet, and its chemical shift can vary depending on solvent, concentration, and temperature.

Predicted ¹H NMR Data

Proton Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
H-3 ~7.6 - 7.8 Doublet (d) J(H3-H4) ≈ 8-9
H-4 ~7.9 - 8.1 Doublet of Doublets (dd) J(H4-H3) ≈ 8-9, J(H4-H6) ≈ 2-3
H-6 ~8.2 - 8.4 Doublet (d) J(H6-H4) ≈ 2-3
-SO₂CH₃ ~3.1 - 3.3 Singlet (s) N/A
-OH Variable (e.g., 5-10) Broad Singlet (br s) N/A

The ¹³C NMR spectrum will show seven distinct signals, corresponding to the six carbons of the aromatic ring and the one carbon of the methyl group. The chemical shifts are heavily influenced by the attached functional groups. youtube.comlibretexts.orgyoutube.com Carbons directly bonded to electronegative atoms or groups (O, N, S) will be shifted significantly downfield.

C-1 (-OH): The carbon bearing the hydroxyl group.

C-2 (-NO₂): The carbon attached to the nitro group. nih.gov

C-3 & C-4: Aromatic CH carbons.

C-5 (-SO₂CH₃): The carbon bearing the methylsulfonyl group.

C-6: The aromatic CH carbon adjacent to the sulfonyl group.

-SO₂CH₃: The methyl carbon.

Predicted ¹³C NMR Data

Carbon Predicted Chemical Shift (δ, ppm) Multiplicity (in ¹H-coupled spectrum)
C-1 ~150 - 155 Singlet (s)
C-2 ~135 - 140 Singlet (s)
C-3 ~120 - 125 Doublet (d)
C-4 ~128 - 133 Doublet (d)
C-5 ~140 - 145 Singlet (s)
C-6 ~115 - 120 Doublet (d)
-SO₂CH₃ ~40 - 45 Quartet (q)

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations. For this compound, it would show a cross-peak between H-3 and H-4, and another between H-4 and H-6, confirming their adjacent relationship on the ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (one-bond ¹H-¹³C coupling). It would definitively link the signals of H-3, H-4, H-6, and the methyl protons to their respective carbon signals (C-3, C-4, C-6, and the methyl carbon).

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away (long-range ¹H-¹³C coupling). This is particularly powerful for identifying the quaternary (non-protonated) carbons. Key expected correlations include:

The methyl protons (-SO₂CH₃) would show a strong correlation to C-5.

H-6 would show correlations to C-4 and C-2.

H-3 would show correlations to C-1 and C-5.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy probes the molecular vibrations of functional groups, providing a characteristic fingerprint of the molecule.

The IR and Raman spectra of this compound would be dominated by strong, characteristic bands from its three functional groups.

Hydroxyl (-OH) group: A broad absorption band is expected in the IR spectrum between 3200 and 3600 cm⁻¹ due to O-H stretching. The broadness is a result of hydrogen bonding.

Nitro (NO₂) group: Aromatic nitro compounds display two very strong and distinct stretching vibrations. orgchemboulder.comorgchemboulder.comblogspot.comspectroscopyonline.com

Asymmetric stretch: A strong band between 1550 and 1475 cm⁻¹.

Symmetric stretch: A strong band between 1360 and 1290 cm⁻¹.

Sulfonyl (SO₂) group: Aryl sulfones also show two characteristic, strong stretching absorptions. blogspot.comresearchgate.net

Asymmetric stretch: A strong band around 1350 cm⁻¹.

Symmetric stretch: A strong band around 1175 cm⁻¹.

The Raman spectrum would also show these vibrations, though the relative intensities may differ. acs.orgaip.orgacs.orgnsf.gov Notably, the symmetric stretches of the nitro and sulfonyl groups are often strong in Raman spectra. There is a potential for the symmetric NO₂ stretch and the asymmetric SO₂ stretch to overlap in the 1360-1350 cm⁻¹ region of the IR spectrum.

Predicted Vibrational Frequencies

Functional Group Vibration Mode Predicted Wavenumber (cm⁻¹) Typical Intensity (IR)
Hydroxyl O-H stretch 3200 - 3600 Strong, Broad
Nitro N-O asymmetric stretch 1550 - 1475 Strong
Nitro N-O symmetric stretch 1360 - 1290 Strong
Sulfonyl S=O asymmetric stretch ~1350 Strong
Sulfonyl S=O symmetric stretch ~1175 Strong
Aromatic C-H stretch 3000 - 3100 Medium
Aromatic C=C stretch 1450 - 1600 Medium-Weak

Mass Spectrometry for Molecular Mass and Fragmentation Patterns

Mass spectrometry (MS) provides information about the molecular weight and structural fragments of a compound. The molecular formula of this compound is C₇H₇NO₅S, giving it a molecular weight of approximately 217.2 g/mol . High-resolution mass spectrometry would confirm the exact mass.

Upon ionization (e.g., by electron impact), the molecular ion (M⁺˙) would be formed, which would then undergo characteristic fragmentation. Predicted major fragmentation pathways include: libretexts.orgyoutube.com

Loss of the nitro group: A peak corresponding to [M - NO₂]⁺ (m/z 171).

Loss of the methylsulfonyl radical: A peak corresponding to [M - •SO₂CH₃]⁺ (m/z 138).

Loss of a methyl radical: A peak for [M - CH₃]⁺ (m/z 202).

Loss of sulfur dioxide: Rearrangement followed by the loss of SO₂ can occur in aryl sulfones, leading to a fragment at [M - SO₂]⁺˙ (m/z 153). cdnsciencepub.comnih.gov

The relative abundance of these fragments helps to piece together the molecular structure.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio to a very high degree of accuracy. For this compound (C₇H₇NO₅S), HRMS would provide an exact mass measurement, which can be compared to the theoretical mass calculated from its elemental composition.

Table 1: Theoretical Mass Data for this compound (Note: As no experimental data was found, this table presents the calculated theoretical mass.)

Molecular Formula Theoretical Exact Mass (Da)
C₇H₇NO₅S 217.0045

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to investigate the electronic transitions within a molecule by measuring its absorption of light in the UV and visible regions. The resulting spectrum reveals information about the chromophores present in the structure. For this compound, the nitrophenol moiety acts as a significant chromophore.

Specific experimental UV-Vis absorption spectra for this compound are not detailed in the available literature. However, based on the structure, which combines an electron-withdrawing nitro group and a sulfonyl group with a phenolic ring, characteristic absorption bands would be expected. Generally, nitrophenols exhibit absorption bands in the UV region, and the position and intensity of these bands can be influenced by the solvent polarity. These electronic transitions are typically of the π → π* type.

Table 2: Expected UV-Vis Absorption Characteristics for this compound (Note: This table is based on general principles for similar compounds, as specific experimental data was not found.)

Solvent Expected λmax (nm) Type of Transition
Non-polar (e.g., Hexane) ~300-350 π → π*
Polar (e.g., Ethanol) ~310-360 π → π*

X-ray Diffraction Analysis for Solid-State Structure Determination

A search of crystallographic databases and the scientific literature did not yield a solved crystal structure for this compound. Therefore, specific details on its crystal system, space group, and unit cell dimensions are not available. Such an analysis would be invaluable for understanding the molecule's geometry and steric features.

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding)

The study of crystal packing reveals how individual molecules of a compound are arranged in the crystal lattice. This arrangement is governed by various intermolecular forces, such as hydrogen bonding, van der Waals forces, and π-π stacking interactions.

Without a determined crystal structure for this compound, a definitive analysis of its crystal packing and intermolecular interactions is not possible. However, based on its functional groups—a hydroxyl group (a strong hydrogen bond donor), a nitro group, and a sulfonyl group (both containing hydrogen bond acceptors)—it is highly probable that its crystal structure would be significantly influenced by hydrogen bonding. Specifically, intermolecular hydrogen bonds between the phenolic hydroxyl group of one molecule and the oxygen atoms of the nitro or sulfonyl groups of a neighboring molecule would be expected to play a key role in the crystal packing.

Table 3: List of Compounds Mentioned

Compound Name

Computational Chemistry and Theoretical Modeling of 5 Methylsulfonyl 2 Nitrophenol

Electronic Structure Calculations

Electronic structure calculations are fundamental to understanding the behavior of a molecule at the quantum mechanical level. These methods allow for the determination of electron distribution, molecular orbital energies, and other key electronic properties that govern the molecule's stability and reactivity.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying medium-sized organic molecules like 5-(Methylsulfonyl)-2-nitrophenol. nih.gov DFT calculations are used to determine the optimized geometry of the molecule in its ground state, representing the most stable three-dimensional arrangement of its atoms.

Table 1: Illustrative Predicted Ground State Geometrical Parameters for this compound using DFT

ParameterPredicted Value
C-S Bond Length~1.77 Å
S=O Bond Length~1.45 Å
C-N Bond Length~1.45 Å
N=O Bond Length~1.22 Å
O-H Bond Length~0.97 Å
C-S-O Bond Angle~108°
O-S-O Bond Angle~119°
C-C-N Bond Angle~120°
O-N-O Bond Angle~124°
H-O-C-C Dihedral Angle~0° (planar)
Note: These are representative values based on similar structures and are for illustrative purposes.

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. wikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. unesp.br

For this compound, the HOMO is expected to be localized primarily on the phenol (B47542) ring and the hydroxyl oxygen, which are electron-rich. The LUMO, conversely, would be concentrated on the electron-withdrawing nitro group and the aromatic ring. The electron-withdrawing nature of both the methylsulfonyl and nitro groups would lead to a lower energy LUMO compared to phenol itself, and consequently, a smaller HOMO-LUMO gap, suggesting a higher reactivity. The distribution of these orbitals reveals the most probable sites for electrophilic and nucleophilic attack.

Table 2: Illustrative Frontier Molecular Orbital Properties for this compound

PropertyPredicted Value (eV)Primary Lobe Location
HOMO Energy~ -8.5Phenol ring, Hydroxyl group
LUMO Energy~ -3.5Nitro group, Phenyl ring
HOMO-LUMO Gap~ 5.0-
Note: These are estimated energy values for illustrative purposes, actual values would depend on the specific DFT functional and basis set used.

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. It is mapped onto the electron density surface, with colors indicating the electrostatic potential: red typically signifies regions of high electron density (negative potential), which are prone to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are susceptible to nucleophilic attack. Green and yellow represent areas with intermediate potential.

In this compound, the MEP map would show a significant negative potential (red) around the oxygen atoms of the nitro and methylsulfonyl groups, as well as the phenolic oxygen. These are the most electronegative parts of the molecule. A region of positive potential (blue) would be expected around the phenolic hydrogen, highlighting its acidic nature. The aromatic protons would also exhibit a degree of positive potential. The MEP map provides a comprehensive picture of the molecule's charge landscape, complementing the insights from FMO analysis regarding its reactive sites.

Spectroscopic Property Prediction and Validation

Computational methods are powerful tools for predicting spectroscopic properties, which can then be used to validate and interpret experimental data. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining the structure of organic molecules in solution. Theoretical calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework, can predict the ¹H and ¹³C NMR chemical shifts. nih.gov These predicted shifts are then compared to experimental spectra for structure verification.

For this compound, the calculations would predict the chemical shifts for each unique proton and carbon atom. The aromatic protons would be expected to resonate in the downfield region (typically 7.0-8.5 ppm) due to the deshielding effects of the aromatic ring current and the electron-withdrawing substituents. libretexts.org The proton of the hydroxyl group would likely show a significant downfield shift, further influenced by the intramolecular hydrogen bond. The methyl protons of the sulfonyl group would appear as a singlet in the upfield region. In the ¹³C NMR spectrum, the aromatic carbons would be found between 120-150 ppm, with the carbons directly attached to the nitro and sulfonyl groups being the most deshielded. libretexts.org

Table 3: Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

AtomPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
C1-OH-~155
C2-NO₂-~140
C3-H~8.2~125
C4-H~7.8~130
C5-SO₂CH₃-~138
C6-H~7.2~120
SO₂-CH₃~3.2~45
O-H~10.5-
Note: These are estimated chemical shifts for illustrative purposes. Actual values can vary based on solvent and computational method.

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule. DFT calculations can predict the vibrational frequencies and their corresponding intensities, which correspond to the peaks in an experimental IR or Raman spectrum. nih.gov These calculations are performed on the optimized geometry, and the resulting frequencies are often scaled by an empirical factor to better match experimental results.

For this compound, the predicted IR spectrum would show characteristic stretching frequencies for the O-H group (broadened due to hydrogen bonding), the aromatic C-H bonds, the asymmetric and symmetric stretches of the N-O bonds in the nitro group, and the S=O stretches of the methylsulfonyl group. The spectrum would also contain a "fingerprint" region with numerous peaks corresponding to various bending and stretching modes of the entire molecular framework.

Table 4: Illustrative Predicted Vibrational Frequencies (cm⁻¹) for Key Functional Groups in this compound

Functional GroupVibrational ModePredicted Frequency (cm⁻¹)
O-HStretching (H-bonded)~3200
Aromatic C-HStretching~3100
NO₂Asymmetric Stretching~1530
NO₂Symmetric Stretching~1350
SO₂Asymmetric Stretching~1320
SO₂Symmetric Stretching~1150
C-OStretching~1250
C-NStretching~850
Note: These are representative frequencies for illustrative purposes. Experimental values may differ.

Reaction Mechanism Elucidation through Computational Pathways

Computational chemistry is instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the detailed study of reaction mechanisms. By modeling the transformation from reactants to products, researchers can identify key intermediates and high-energy transition states that govern the reaction's progress and rate.

The transition state (TS) is a critical concept in chemical kinetics, representing a specific configuration along a reaction coordinate that corresponds to the highest potential energy point. wikipedia.org It is an unstable, fleeting arrangement of atoms that separates the reactants from the products. wikipedia.orglibretexts.org The energy required to reach this state from the reactants is known as the activation energy (Ea) or activation enthalpy (ΔH‡). wikipedia.orgyoutube.com A higher activation energy corresponds to a slower reaction rate, and vice-versa. youtube.com

Computational methods, particularly those based on density functional theory (DFT) and ab initio calculations, are used to locate and characterize these transition states. For reactions involving nitrophenol derivatives, such as isomerization or decomposition, these calculations can reveal the precise geometric structure of the TS and its vibrational frequencies. researchgate.net For instance, theoretical studies on the decomposition of nitroalkanes have successfully calculated activation enthalpies that align well with experimental data. researchgate.net

While specific transition state calculations for this compound are not extensively documented in publicly available literature, data from related compounds illustrate the typical energy barriers involved in reactions of nitroaromatics. The activation energy is a key determinant of reaction kinetics, and computational models provide a means to predict it without direct experimental measurement. wikipedia.org For example, the activation enthalpy for the elimination of HNO₂ from nitroethane has been calculated using various quantum chemical methods, yielding values consistent with experimental findings. researchgate.net Similarly, calculations on the dehydrogenation of alkenones to form phenols on metal catalysts have determined activation energies for different pathways. nih.gov

Table 1: Illustrative Activation Energies for Related Reactions This table presents representative data from computational studies on related compounds to illustrate typical activation energy ranges.

Reaction Type Compound Class Computational Method Calculated Activation Enthalpy (ΔH‡) / Energy (Ea)
HNO₂ Elimination Nitroalkanes B3LYP/6-31G(d) ~188 kJ/mol researchgate.net
Thermal Decomposition Dinitroethylene Derivatives Quantum Chemical Methods 90-110 kJ/mol researchgate.net
Dehydrogenation to Phenol Alkenones on Rh catalyst Gaussian 16 67 (±3) kJ/mol nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecular systems. nih.govchemrxiv.org By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can track the trajectories of individual particles, providing a detailed view of conformational changes and interactions with the surrounding environment, such as a solvent. chemrxiv.orgresearchgate.net

For a molecule like this compound, MD simulations can explore its conformational landscape. The molecule possesses rotational freedom around the C-S and C-N bonds, as well as for the hydroxyl and methyl groups. MD simulations can reveal the preferred orientations (conformations) of these groups and the energy barriers between different conformational states.

Solvent effects are crucial to understanding a molecule's behavior in solution. Water or other solvent molecules can form hydrogen bonds with the nitro and hydroxyl groups of this compound, influencing its conformation and reactivity. MD simulations explicitly model these solvent-solute interactions. researchgate.net Studies on similar molecules like phenol and phenolate (B1203915) in aqueous solutions have used MD to investigate the structure and dynamics of the surrounding water molecules, revealing how the solute affects the local solvent environment. researchgate.net These simulations can quantify the number of immobilized solvent molecules and describe their orientational dynamics. researchgate.net

Table 2: Key Parameters in Molecular Dynamics Simulations for Solvation Analysis This table outlines typical parameters and outputs from MD simulations focused on understanding solute-solvent interactions, based on general practices in the field.

Parameter/Output Description Relevance to this compound
Simulation Time The duration of the simulation, typically ranging from nanoseconds (ns) to microseconds (µs). nih.gov Longer simulations allow for better sampling of conformational space and rare events.
Force Field A set of empirical energy functions used to calculate the forces between atoms (e.g., CHARMM, AMBER). scilit.com The choice of force field is critical for accurately modeling the intra- and intermolecular interactions.
Solvent Model The representation of solvent molecules (e.g., TIP3P, SPC/E for water). researchgate.net An accurate solvent model is essential for studying solvation structure and dynamics.
Radial Distribution Function (RDF) Describes how the density of surrounding atoms varies as a function of distance from a central atom. Provides detailed information on the solvation shell structure around the nitro, hydroxyl, and sulfonyl groups.

Quantitative Structure-Activity Relationships (QSAR) for Analogues

Quantitative Structure-Activity Relationship (QSAR) studies are computational models that aim to correlate the chemical structure of compounds with their biological activity or chemical reactivity. mdpi.comnih.gov By developing a mathematical relationship between molecular descriptors and an observed activity, QSAR models can be used to predict the properties of new, untested compounds. mdpi.com

For analogues of this compound, a QSAR study could be developed to predict a specific property, such as herbicidal activity, toxicity, or reaction rate constants. The process involves several steps:

Data Set Assembly : A collection of analogue compounds with experimentally measured activity is required. aimspress.com

Descriptor Calculation : For each molecule in the dataset, a set of numerical parameters, or "descriptors," is calculated. These can include constitutional, topological, geometric, and electronic descriptors. aimspress.comresearchgate.net

Model Development : Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build a mathematical equation linking the descriptors to the activity. mdpi.com

Validation : The model's predictive power is rigorously tested using internal and external validation techniques to ensure it is robust and not overfitted. mdpi.com

The descriptors in a QSAR model provide insight into the structural features that are important for the activity. For nitrophenol and sulfonamide analogues, relevant descriptors might include molecular weight, hydrophobicity (logP), dipole moment, and parameters describing the electronic influence of the nitro and methylsulfonyl groups. aimspress.comresearchgate.net For example, QSAR studies on nitrofuran analogues identified the importance of the nitro-substituted furan (B31954) ring and the number of double bonds for antitubercular activity. aimspress.com

Table 3: Examples of Molecular Descriptors Used in QSAR Studies This table lists common descriptor types and their potential relevance for building a QSAR model for analogues of this compound.

Descriptor Class Example Descriptor Potential Relevance for Analogues
Constitutional Molecular Weight, Number of Sulfur Atoms Relates to the overall size and composition of the molecule. aimspress.com
Topological Kier-Hall Electrotopological States (E-state) Describes the electronic and topological state of atoms, relevant for specific interactions. aimspress.com
Geometric (3D) Molecular Surface Area Relates to how the molecule interacts sterically with a receptor or other molecules.
Electronic Dipole Moment, Hydration Energy nih.gov Quantifies the polarity and charge distribution, which are key for electrostatic interactions and solubility.

| Quantum-Chemical | HOMO/LUMO Energies | Relates to the molecule's ability to participate in charge-transfer interactions and its chemical reactivity. |

Advanced Analytical Methods for Research and Monitoring of 5 Methylsulfonyl 2 Nitrophenol

Chromatographic Separation Techniques

Chromatography is the cornerstone for the analysis of nitrophenolic compounds, including 5-(Methylsulfonyl)-2-nitrophenol. The choice between liquid and gas chromatography depends on the analyte's volatility and thermal stability.

Liquid Chromatography (HPLC, UHPLC) with Various Detection Modes (e.g., UV, PDA, MS)

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the most common techniques for the analysis of nitrophenols due to their applicability to a wide range of polar and non-polar compounds. researchgate.netchromatographyonline.com These methods separate compounds based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent).

For the analysis of nitrophenols, reversed-phase columns, such as C18, are frequently employed. chromatographyonline.com The mobile phase typically consists of a mixture of water (often acidified) and an organic modifier like acetonitrile (B52724) or methanol. chromatographyonline.com The separation can be performed in isocratic mode (constant mobile phase composition) or gradient mode (variable mobile phase composition) to achieve optimal resolution of target analytes. chromatographyonline.com

Detection Modes:

Ultraviolet (UV) and Photodiode Array (PDA) Detection: Nitrophenols possess chromophores that absorb light in the UV-visible region, making UV and PDA detectors suitable for their detection. tandfonline.com A PDA detector offers the advantage of acquiring the entire UV spectrum of the eluting compounds, which aids in peak identification and purity assessment.

Mass Spectrometry (MS) Detection: Coupling HPLC or UHPLC with a mass spectrometer provides high selectivity and sensitivity. This combination allows for the unequivocal identification of the target compound based on its mass-to-charge ratio (m/z) and fragmentation pattern, even in complex matrices.

A study on the analysis of 2-amino-5-nitrophenol, a related compound, demonstrated the utility of HPLC for quantification in various biological samples, achieving good linearity and precision. nih.govnih.gov Another study developed an isocratic HPLC method for determining phenol (B47542) and various nitrophenols, selecting optimal conditions for pH and mobile phase composition to achieve baseline separation in under 6 minutes. chromatographyonline.com

Table 1: HPLC Conditions for Nitrophenol Analysis

Parameter Condition Source
Column Monolithic Chromolith RP-18e chromatographyonline.com
Mobile Phase 20% Acetonitrile in water chromatographyonline.com
pH 5.0 chromatographyonline.com
Flow Rate Optimized for separation chromatographyonline.com

| Detection | UV/PDA | chromatographyonline.com |

Gas Chromatography (GC) with Selective Detectors (e.g., ECD, FID, MS)

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. researchgate.net For nitrophenols, which can be less volatile, a derivatization step is often necessary to increase their volatility and improve chromatographic performance. nih.govresearchgate.netnih.gov A common derivatization agent is N-(t-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA), which converts the phenolic hydroxyl group into a more volatile silyl (B83357) ether. nih.govresearchgate.netnih.gov

Selective Detectors:

Electron Capture Detector (ECD): The nitro group in nitrophenols is strongly electrophilic, making the ECD a highly sensitive and selective detector for these compounds.

Flame Ionization Detector (FID): While being a universal detector for organic compounds, the FID is generally less sensitive for nitrophenols compared to the ECD.

Mass Spectrometry (MS) Detection: GC-MS is the gold standard for the identification and quantification of volatile organic compounds. researchgate.netnih.govresearchgate.net It provides structural information that allows for confident identification of the analyte. The mass spectrum of the derivatized nitrophenol often shows a characteristic ion corresponding to the loss of a t-butyl group ([M-57]+), which is useful for selected ion monitoring (SIM) for enhanced sensitivity and selectivity. researchgate.netnih.gov

Research on the analysis of various phenols and nitrophenols in rainwater and atmospheric samples has successfully utilized GC-MS after derivatization, demonstrating low detection limits. nih.govresearchgate.netnih.gov

Table 2: GC-MS Parameters for Nitrophenol Analysis

Parameter Condition Source
Derivatization Agent N-(t-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) nih.govresearchgate.net
Injection Mode Splitless nih.gov
Carrier Gas Helium or Hydrogen researchgate.net

| Detection Mode | Mass Spectrometry (MS), often in SIM mode | nih.gov |

Capillary Electrophoresis (CE) and Microchip Electrophoresis

Capillary Electrophoresis (CE) offers a high-efficiency alternative to chromatographic methods for the separation of charged species. akjournals.comakjournals.com Nitrophenols, being acidic, can be analyzed in their anionic form at an appropriate pH. CE provides rapid analysis times and requires minimal sample and solvent volumes.

In a typical Capillary Zone Electrophoresis (CZE) method for nitrophenols, a fused-silica capillary is filled with a background electrolyte, such as a borate (B1201080) buffer at a pH above the pKa of the analytes. akjournals.comakjournals.com The separation is based on the differential migration of the ions in the electric field. To enhance separation selectivity, additives like cyclodextrins or polymers can be included in the buffer to exploit host-guest interactions. akjournals.comakjournals.com

Recent advancements include coupling CE with online sample preconcentration techniques, such as isotachophoresis, to achieve detection limits in the low parts-per-billion (ppb) range. akjournals.comakjournals.com A novel "sandwich-type spontaneous injection" method has also been developed for CE, significantly improving enrichment factors for nitrophenols. rsc.orgrsc.org Microchip electrophoresis, a miniaturized form of CE, offers even faster analysis times and the potential for portable, on-site monitoring.

Advanced Sample Preparation Strategies for Complex Matrices

Effective sample preparation is a critical step to isolate and preconcentrate this compound from complex matrices like water, soil, or biological fluids, thereby removing interferences and improving detection limits.

Microextraction Techniques (e.g., Ultrasound-Assisted Emulsification Microextraction, Solid-Phase Microextraction)

Microextraction techniques are favored for their low consumption of organic solvents, high enrichment factors, and simplicity.

Ultrasound-Assisted Emulsification Microextraction (USAEME): This technique involves the dispersion of a small volume of an immiscible organic extraction solvent into an aqueous sample with the aid of ultrasonic waves. tandfonline.com This creates a large surface area for rapid mass transfer of the analyte from the aqueous phase to the organic phase. After extraction, the phases are separated by centrifugation, and the enriched analyte in the organic solvent is analyzed. tandfonline.com For the extraction of nitrophenols from water samples, low-density solvents like 1-octanol (B28484) have been successfully used in USAEME, followed by HPLC-UV analysis. tandfonline.com Key parameters influencing the extraction efficiency, such as the type and volume of extraction solvent, sample pH, salt concentration, and temperature, are typically optimized to achieve the best results. tandfonline.com

Solid-Phase Microextraction (SPME): SPME is a solvent-free extraction method where a fused silica (B1680970) fiber coated with a stationary phase is exposed to the sample. nih.govresearchgate.net The analytes partition from the sample matrix into the fiber coating. The fiber is then retracted and transferred to the injector of a gas chromatograph for thermal desorption and analysis. nih.govresearchgate.net For nitrophenols, polyacrylate (PA) coated fibers have shown good performance. nih.gov The extraction efficiency can be influenced by factors such as fiber coating, extraction time and temperature, sample pH, and ionic strength. nih.gov

Solid-Phase Extraction (SPE)

Solid-Phase Extraction (SPE) is a widely used technique for sample clean-up and preconcentration. chromatographyonline.com It involves passing a liquid sample through a sorbent bed that retains the analytes of interest. The interferences are washed away, and the analytes are then eluted with a small volume of a suitable solvent.

For the extraction of phenols and nitrophenols from water, polymeric sorbents like styrene-divinylbenzene copolymers are often used. chromatographyonline.comnih.gov The choice of sorbent and elution solvent is critical for achieving high recovery of the target analytes. SPE can be performed offline using cartridges or online coupled directly to a chromatographic system, which reduces sample handling and analysis time. nih.gov

Table 3: Comparison of Advanced Sample Preparation Techniques for Nitrophenols

Technique Principle Advantages Common Application Source
USAEME Emulsification of a micro-volume of extraction solvent in the sample using ultrasound, followed by centrifugation. Fast, high enrichment factor, low solvent consumption. Extraction from water samples for HPLC analysis. researchgate.nettandfonline.com
SPME Partitioning of analytes from the sample onto a coated fiber, followed by thermal desorption in a GC. Solvent-free, simple, suitable for automation. Analysis of volatile and semi-volatile compounds in water and air for GC-MS. nih.govresearchgate.net

| SPE | Retention of analytes on a solid sorbent and subsequent elution with a solvent. | High recovery, good clean-up, can handle larger sample volumes. | Preconcentration of analytes from water samples for HPLC or GC analysis. | chromatographyonline.comnih.gov |

Hyphenated Techniques for Comprehensive Analysis (e.g., LC-MS/MS, GC-MS/MS)

The complexity of environmental and biological samples necessitates the use of highly selective and sensitive analytical methods for the accurate quantification and identification of trace-level contaminants like this compound. Hyphenated analytical techniques, which couple a separation method with a detection method, are indispensable tools in modern analytical chemistry. Among these, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) are preeminent for their ability to provide comprehensive analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has emerged as a powerful technique for the analysis of polar and thermally labile compounds, such as this compound, which are not readily amenable to gas chromatography. The coupling of the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry allows for the direct analysis of this compound in complex matrices with minimal sample preparation.

Methodology and Research Findings:

The analysis of nitrophenols and related compounds by LC-MS/MS is well-documented, providing a strong foundation for developing a method for this compound. Typically, reversed-phase liquid chromatography is employed for the separation of nitrophenol isomers. shimadzu.com The choice of ionization source is critical, with Atmospheric Pressure Chemical Ionization (APCI) and Electrospray Ionization (ESI) being the most common for such analyses. For nitrophenols, APCI operating in negative ion mode has been shown to be effective, as has ESI. shimadzu.commassbank.eu The presence of the acidic phenolic proton and the electron-withdrawing nitro and methylsulfonyl groups on this compound suggests that it would ionize efficiently in negative ion mode to produce an abundant [M-H]⁻ precursor ion.

Tandem mass spectrometry (MS/MS) provides an additional layer of selectivity by monitoring specific fragmentation transitions. For this compound, the precursor ion [M-H]⁻ would be selected in the first quadrupole, fragmented in the collision cell, and specific product ions would be monitored in the third quadrupole. This Multiple Reaction Monitoring (MRM) mode significantly enhances the signal-to-noise ratio and reduces matrix interference.

Table 1: Postulated LC-MS/MS Parameters for the Analysis of this compound

ParameterValue/ConditionRationale
Liquid Chromatography
ColumnC18 or Phenyl-Hexyl (e.g., 100 mm x 2.1 mm, 2.6 µm)Good retention and separation of aromatic compounds.
Mobile Phase AWater with 0.1% formic acidPromotes ionization and improves peak shape.
Mobile Phase BAcetonitrile or Methanol with 0.1% formic acidCommon organic solvents for reversed-phase chromatography.
Gradient20% B to 95% B over 10 minutesTo elute the compound of interest with good resolution.
Flow Rate0.3 mL/minTypical for analytical LC-MS applications.
Column Temperature40 °CTo ensure reproducible retention times.
Mass Spectrometry
Ionization ModeNegative Ion Electrospray (ESI-)Expected to produce a stable [M-H]⁻ ion.
Precursor Ion ([M-H]⁻)m/z 216.0Calculated for C₇H₆NO₅S⁻.
Product Ion 1 (Quantifier)m/z 137.0Postulated loss of SO₂CH₃ (79 Da).
Product Ion 2 (Qualifier)m/z 107.0Postulated loss of SO₂CH₃ and NO₂ (46 Da).
Collision EnergyOptimized for each transitionTo achieve optimal fragmentation.

This table is interactive. Users can sort and filter the data.

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)

For volatile and thermally stable compounds, GC-MS/MS offers excellent chromatographic resolution and sensitivity. However, direct analysis of polar compounds like phenols by GC is often challenging due to their low volatility and potential for interaction with the GC system. nih.gov To overcome these limitations, a derivatization step is typically required to convert the polar analyte into a more volatile and thermally stable derivative.

Methodology and Research Findings:

The analysis of phenols by GC-MS frequently involves a derivatization step, most commonly silylation. univ-lyon1.frnih.gov Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are used to replace the active hydrogen of the phenolic hydroxyl group with a trimethylsilyl (B98337) (TMS) group. nih.gov This derivatization increases the volatility and thermal stability of the analyte, making it suitable for GC analysis.

Following derivatization, the resulting TMS-ether of this compound would be introduced into the GC-MS/MS system. The separation would be achieved on a low-polarity capillary column, such as a 5% phenyl-methylpolysiloxane. In the mass spectrometer, electron ionization (EI) would likely be used, which typically produces a wealth of fragment ions, providing a characteristic fingerprint for the compound.

The fragmentation pattern of the derivatized this compound would be influenced by the presence of the TMS group, the nitro group, and the methylsulfonyl group. The molecular ion of the derivatized compound would be expected, along with characteristic fragments resulting from the loss of a methyl group from the TMS moiety, and cleavage of the methylsulfonyl and nitro groups. The presence of a methylsulfonyl group often leads to a characteristic fragment at m/z 79. innovareacademics.in

The table below presents a plausible set of parameters for a GC-MS/MS method for the analysis of this compound following derivatization.

Table 2: Postulated GC-MS/MS Parameters for the Analysis of Derivatized this compound

ParameterValue/ConditionRationale
Gas Chromatography
Derivatization AgentBSTFA or MSTFATo form the volatile TMS-ether derivative.
Column30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms)Standard column for the analysis of a wide range of organic compounds.
Carrier GasHeliumInert carrier gas providing good efficiency.
Inlet Temperature250 °CTo ensure complete volatilization of the derivatized analyte.
Oven Program100 °C (1 min), ramp to 280 °C at 10 °C/min, hold for 5 minTo achieve good separation from other matrix components.
Mass Spectrometry
Ionization ModeElectron Ionization (EI) at 70 eVStandard ionization technique for GC-MS providing reproducible fragmentation.
Precursor Ion (M⁺˙)m/z 289Calculated for the TMS-ether of this compound.
Product Ion 1 (Quantifier)m/z 274Postulated loss of a methyl group (CH₃) from the TMS moiety.
Product Ion 2 (Qualifier)m/z 79Characteristic fragment for the methylsulfonyl group (CH₃SO₂).
Collision EnergyOptimized for each transitionTo achieve optimal fragmentation.

This table is interactive. Users can sort and filter the data.

Environmental Fate and Degradation Pathways of 5 Methylsulfonyl 2 Nitrophenol

Abiotic Transformation Processes in Environmental Compartments

Abiotic processes, which are non-biological in nature, play a significant role in the transformation of nitrophenols in the environment. These processes primarily include photolysis and hydrolysis.

Photolysis, the breakdown of compounds by light, is a primary degradation pathway for nitrophenols in both the atmosphere and aquatic systems. cdc.govcdc.gov In the atmosphere, the half-lives of nitrophenols are estimated to range from 3 to 18 days. cdc.govnih.gov The direct photolysis of nitrophenols is considered a potential source of secondary organic aerosols (SOA) in the atmosphere. mdpi.com For instance, studies on 2-nitrophenol (B165410) and 4-methyl-2-nitrophenol (B89549) have shown rapid SOA formation upon photolysis. mdpi.com

In aqueous environments, photolysis is particularly important in surface waters where sunlight can penetrate. cdc.gov The process can be influenced by other substances present in the water. For example, under ultraviolet (UV) radiation, dissolved ozone can interact with water to produce highly reactive hydroxyl (OH) and hydroperoxyl (HO₂) radicals, which can significantly accelerate the degradation of p-nitrophenol. nih.gov The combination of UV and chlorine (UV/HOCl) is also an effective process for degrading 4-nitrophenol (B140041) in water, although it can lead to the formation of chlorinated byproducts. mdpi.com

Table 1: Estimated Atmospheric Half-lives of Nitrophenols

Compound Class Estimated Atmospheric Half-life Source(s)

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. While it is a potential degradation pathway for some organic compounds in aqueous systems, there is limited specific data on the environmental hydrolysis rates of nitrophenols. Some related compounds, like chlorobenzene, only undergo hydrolysis under severe, non-environmental conditions of high temperature and pressure. byjus.com The hydrolysis of p-nitrophenylacetate has been studied, but this is a different class of compound (an ester) and its hydrolysis mechanism may not be directly applicable to nitrophenols. nih.gov Generally, the aromatic ring of nitrophenols is stable and not readily susceptible to hydrolysis under typical environmental pH and temperature conditions.

Biotic Transformation and Biodegradation Studies

Biotic processes, driven by living organisms, are crucial for the ultimate removal of nitrophenols from the environment. These compounds, while toxic, can be utilized by various microorganisms as a source of carbon and nitrogen. jebas.orgiwaponline.com

The biodegradation of nitrophenols has been observed in both soil and water. cdc.gov In topsoil, the aerobic half-life of 4-nitrophenol can be as short as one to three days, while under anaerobic conditions, it is around 14 days. cdc.gov Numerous bacterial strains have been identified that can degrade various nitrophenols. For example, Stenotrophomonas sp. strain LZ-1 can utilize high concentrations of p-nitrophenol (PNP) and other p-substituted phenols. oup.com Similarly, Burkholderia sp. strain SJ98 has been shown to degrade 3-methyl-4-nitrophenol. frontiersin.org

The degradation pathways typically involve initial enzymatic reactions that modify the substituent groups. For p-nitrophenol, a common pathway involves the initial removal of the nitro group, leading to the formation of hydroquinone. nih.gov This intermediate is then further broken down through ring cleavage to form aliphatic acids, such as β-ketoadipate, which can then enter central metabolic pathways. nih.gov In some cases, the nitro group is first reduced to an amino group, forming aminophenols. cdc.gov

Table 2: Examples of Nitrophenol-Degrading Bacteria and Degradation Pathways

Bacterium Degraded Compound(s) Key Intermediate(s) Source(s)
Moraxella sp. p-Nitrophenol Hydroquinone, γ-hydroxymuconic semialdehyde nih.gov
Stenotrophomonas sp. LZ-1 p-Nitrophenol, 4-chlorophenol Hydroquinone oup.com
Burkholderia sp. SJ98 3-Methyl-4-nitrophenol Methylhydroquinone frontiersin.org
Pseudomonas sp. strain WBC-3 p-Nitrophenol Nitrite (B80452) release nih.gov

Bioaugmentation, the introduction of specific microorganisms to a contaminated site, has proven to be an effective strategy for enhancing the degradation of nitrophenols. tidjma.tn Inoculating contaminated soil with a consortium of bacteria specifically chosen for their ability to degrade different nitrophenol isomers resulted in the complete removal of the pollutants within 2 to 16 days, a significant acceleration compared to un-inoculated soils. iaea.orgdocumentsdelivered.com Similarly, the inoculation of a soil-slurry bioreactor with acclimated activated sludge greatly enhanced the degradation rate of 4-nitrophenol. besjournal.com

The success of bioaugmentation depends on the survival and activity of the introduced microorganisms. Studies have shown that introduced strains can survive and remain stable in the soil environment, effectively carrying out the degradation process. nih.goviaea.org Bioaugmentation can also influence the indigenous microbial community, with studies showing a significant effect on the populations of ammonia-oxidizing bacteria and archaea in response to the degradation of p-nitrophenol and the associated release of nitrogen compounds. nih.gov

Environmental Distribution and Transport Mechanisms

The distribution and transport of nitrophenols in the environment are largely dictated by their physical and chemical properties. These compounds are generally released into the air, water, and soil from industrial sources and vehicle exhaust. cdc.govllojibwe.org

Due to their significant water solubility, a key transport mechanism for nitrophenols is wet deposition, where they are washed out of the atmosphere by rain and snow and deposited onto surface waters and soil. cdc.gov This is supported by the detection of 2-nitrophenol and 4-nitrophenol in rainwater. cdc.gov While they can be transported in the atmosphere, their low vapor pressures suggest that the potential for long-range atmospheric transport is low. cdc.govnih.gov Once in the soil, their mobility will depend on factors such as soil type and organic matter content, which influence sorption processes. nih.gov In aquatic systems, they are soluble and can be transported with water flow. mdpi.com

Air-Water-Soil Partitioning

Nitrophenols generally exhibit moderate water solubility and low vapor pressure. chemsafetypro.com The presence of the polar nitro (-NO2) and hydroxyl (-OH) groups allows for hydrogen bonding with water, enhancing its solubility. The methylsulfonyl group (-SO2CH3) is also polar and can contribute to water solubility. Consequently, 5-(Methylsulfonyl)-2-nitrophenol is expected to be reasonably soluble in water.

The octanol-water partition coefficient (Kow) is a key indicator of a chemical's tendency to partition into organic phases, such as soil organic matter and biological tissues, versus water. The log Kow for 2-nitrophenol is 1.79. yeschat.ai The addition of a methylsulfonyl group would likely alter this value.

The Henry's Law constant (HLC) indicates the partitioning of a chemical between air and water at equilibrium. Chemicals with low HLC values tend to remain in the water phase rather than volatilizing into the air. Given the expected low vapor pressure and moderate water solubility of this compound, its HLC is anticipated to be low, suggesting that it will not readily volatilize from water or moist soil surfaces. chemsafetypro.com This is consistent with the behavior of other nitrophenols. dtu.dk

Due to its expected water solubility, wet deposition is a potential transport mechanism for this compound from the atmosphere to terrestrial and aquatic systems. dtu.dk Once in the soil, its partitioning will be largely influenced by its sorption characteristics.

Table 1: Estimated Physicochemical Properties and Environmental Partitioning Indicators for this compound and Related Compounds Note: Values for this compound are estimated based on its chemical structure and data from analogous compounds, as specific experimental data is not available. Values for analogous compounds are from cited literature.

PropertyThis compound (Estimated)2-Nitrophenol (Analog)4-Methyl-2-nitrophenol (Analog)
Log Kow (Octanol-Water Partition Coefficient) Moderately Lipophilic1.79 yeschat.ai2.37 kaggle.com
Water Solubility Moderately Soluble2,100 mg/L at 20°C chemsafetypro.com4.15 x 10⁻³ mol/L kaggle.com
Henry's Law Constant Low1.3 x 10⁻⁵ atm-m³/mol yeschat.ai1.48 x 10⁻⁵ atm-m³/mol kaggle.com
Primary Partitioning Tendency Water and Soil/SedimentWater and Soil/SedimentWater and Soil/Sediment

Sorption and Desorption Behavior in Soils and Sediments

The mobility and bioavailability of this compound in the subsurface environment are largely controlled by its sorption to soil and sediment particles. The key factors influencing sorption include the compound's physicochemical properties and the characteristics of the soil or sediment, such as organic matter content, clay content and type, and pH.

The chemical structure of this compound suggests several potential sorption mechanisms. The presence of the aromatic ring indicates that hydrophobic interactions with soil organic matter are likely to be a significant sorption mechanism. The nitro and hydroxyl groups on the aromatic ring can participate in hydrogen bonding with functional groups on the surfaces of soil minerals and organic matter. The methylsulfonyl group, being polar, could also engage in dipole-dipole interactions or hydrogen bonding.

For many organic compounds, the sorption is normalized to the organic carbon content of the soil, expressed as the organic carbon-water (B12546825) partition coefficient (Koc). A higher Koc value indicates stronger sorption to soil organic matter and lower mobility. For nitrophenols, Koc values can range from low to moderate, indicating a potential for leaching in soils with low organic matter content. The introduction of other functional groups, such as a methyl group, has been shown to increase the adsorption of phenols. yeschat.ai

The sorption of compounds containing a sulfonyl group, such as sulfonylurea herbicides, has been shown to be significantly influenced by soil organic matter content, with hydrophobic interactions playing a key role. researchgate.net The sorption of these compounds can also be pH-dependent, as their charge can change with pH, affecting their interaction with charged soil surfaces. Since this compound is a phenolic compound, its dissociation and therefore its charge will be pH-dependent, which will in turn affect its sorption behavior. In its anionic form at higher pH, electrostatic repulsion from negatively charged soil surfaces could decrease sorption and increase mobility.

Desorption is the reverse process of sorption and determines the persistence of the compound in a sorbed state. If sorption is strong and largely irreversible, the compound will be less mobile and less available for degradation or uptake by organisms. The nature of the bonds formed during sorption (e.g., weak van der Waals forces versus stronger hydrogen bonds) will dictate the ease of desorption.

Table 2: Illustrative Soil Sorption Coefficients (Koc) for Structurally Related Compounds Note: This table provides examples of Koc values for compounds structurally related to this compound to illustrate the range of potential sorption behaviors. A specific Koc for this compound is not available.

CompoundCompound ClassTypical Log Koc RangePrimary Sorption Mechanism
2-Nitrophenol Nitrophenol1.76–2.04 chemsafetypro.comHydrophobic interaction, Hydrogen bonding yeschat.ai
Sulfometuron-methyl Sulfonylurea Herbicide1.95 - 2.54Hydrophobic interaction
TNT (2,4,6-Trinitrotoluene) Nitroaromatic2.83 - 3.00Charge-transfer complexes, Hydrogen bonding

The Chemical Utility and Applications of this compound in Advanced Organic Synthesis

Detailed research on the specific applications of this compound is limited in publicly available scientific literature. While the structural motifs of a nitrophenol and a methylsulfonyl group suggest potential utility in various areas of organic synthesis, extensive, documented examples of its application are not readily found. Therefore, the following sections are based on the plausible, projected roles of this compound derived from the known reactivity of its functional groups, rather than extensive, published research findings.

Future Directions and Emerging Research Avenues for 5 Methylsulfonyl 2 Nitrophenol

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization

Machine learning models can be developed to forecast reaction yields, identify optimal reaction conditions (such as temperature, solvent, and catalyst), and even suggest novel synthetic routes that are more efficient and sustainable than traditional methods. bohrium.comchemrxiv.org For instance, a neural network could be trained to predict the regioselectivity of an electrophilic aromatic substitution on the 5-(methylsulfonyl)-2-nitrophenol ring, taking into account the complex interplay of the activating and deactivating effects of the existing substituents. This predictive power can significantly reduce the number of trial-and-error experiments, saving time and resources. bohrium.com

Table 1: Illustrative Example of a Machine Learning Model for Predicting Reaction Yields

FeatureValue
Reactant Concentration (mol/L)0.1
Catalyst Loading (mol%)1.5
Temperature (°C)80
Reaction Time (h)12
Predicted Yield (%) 85

This table is for illustrative purposes only and does not represent actual experimental data.

Design of Novel Catalytic Systems for Sustainable Transformations

The development of novel catalytic systems is a cornerstone of modern green chemistry. For this compound, future research will likely focus on designing catalysts that can selectively transform its functional groups under mild and environmentally benign conditions. A key area of interest is the catalytic reduction of the nitro group to an amino group, a crucial transformation for the synthesis of various biologically active molecules. nih.govrsc.orgnih.gov Nanocatalysts, such as gold or palladium nanoparticles supported on various materials, have shown great promise for the reduction of nitrophenols and could be adapted for this compound. rsc.org

Furthermore, the design of catalysts for the selective functionalization of the aromatic ring is a significant challenge. Given the presence of both an electron-withdrawing nitro group and a deactivating methylsulfonyl group, achieving regioselective C-H activation and functionalization requires highly specific catalytic systems. researchgate.net Research in this area could lead to the development of novel derivatives of this compound with unique properties and applications. The use of phase transfer catalysis could also be explored for the preparation of derivatives. acs.org

Advanced In Situ and Operando Spectroscopic Characterization

Understanding the intricate mechanisms of chemical reactions is paramount for their optimization and control. Advanced in situ and operando spectroscopic techniques, which allow for the real-time monitoring of reactions as they occur, will be instrumental in elucidating the transformation pathways of this compound. pnas.org Techniques such as in situ Fourier-transform infrared (FTIR) spectroscopy, Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy can provide invaluable information about the formation of intermediates, the kinetics of the reaction, and the influence of various parameters on the reaction outcome. pnas.orgbme.hu

For example, in the catalytic reduction of the nitro group, in situ spectroscopy could be used to track the disappearance of the nitro group signal and the appearance of the amino group signal, providing a detailed kinetic profile of the reaction. nih.gov This information can be used to optimize the reaction conditions and to gain a deeper understanding of the catalytic cycle. Ultrafast electron diffraction could also be employed to observe the nuclear dynamics during photochemical transformations. rsc.org

Exploration of Solid-State Chemistry and Polymorphism

The solid-state properties of a chemical compound can have a profound impact on its physical and chemical behavior. For this compound, a systematic investigation of its solid-state chemistry and polymorphism is a promising area for future research. Polymorphism, the ability of a compound to exist in multiple crystalline forms, can affect properties such as solubility, melting point, and stability. nih.govwikipedia.org The discovery and characterization of different polymorphs of this compound could lead to the development of new formulations with improved properties. nih.govrsc.org

X-ray diffraction and differential scanning calorimetry are powerful techniques for the characterization of polymorphs. nih.gov By studying the crystal packing and intermolecular interactions in different polymorphic forms, researchers can gain insights into the factors that govern the solid-state structure and properties of the compound. This knowledge can then be used to design strategies for the selective crystallization of a desired polymorph.

Development of High-Throughput Screening Methodologies for Chemical Reactivity

High-throughput screening (HTS) is a powerful tool for the rapid discovery of new reactions and the optimization of existing ones. mdpi.com The development of HTS methodologies for assessing the chemical reactivity of this compound could significantly accelerate the exploration of its chemical space. mdpi.comacs.org By using miniaturized reaction formats and automated analysis techniques, thousands of reactions can be performed and analyzed in a short period of time.

For example, a high-throughput screening campaign could be designed to identify new catalysts for the selective functionalization of the aromatic ring of this compound. A library of potential catalysts could be screened against the substrate under a variety of reaction conditions, and the products could be rapidly analyzed by techniques such as mass spectrometry or high-performance liquid chromatography. mdpi.com This approach could lead to the discovery of novel and unexpected reactivity, opening up new avenues for the synthesis of valuable derivatives.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 5-(Methylsulfonyl)-2-nitrophenol, and how can intermediates be characterized?

  • Methodology : Synthesis typically involves nitration and sulfonylation steps. For example, nitro-substituted aromatic precursors (e.g., 2-nitrophenol derivatives) can undergo sulfonylation using methylsulfonyl chloride under controlled acidic conditions. Key intermediates like 2-nitro-5-(methylsulfonyl)phenol derivatives should be purified via column chromatography (silica gel, ethyl acetate/hexane gradient) and characterized using 1H^1H-NMR, 13C^{13}C-NMR, and FTIR to confirm functional groups and regioselectivity .
  • Validation : Monitor reaction progress via TLC and confirm final product purity using HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How can the thermal stability and phase transitions of this compound be experimentally determined?

  • Methodology : Use differential scanning calorimetry (DSC) to measure melting points (TfusT_{\text{fus}}) and enthalpy of fusion (ΔfusH\Delta_{\text{fus}}H). Thermogravimetric analysis (TGA) can assess decomposition temperatures. Reference NIST thermodynamic datasets for analogous nitrophenol derivatives to validate thermal behavior .
  • Data Interpretation : Compare experimental TfusT_{\text{fus}} values with computational predictions (e.g., Gaussian-based DFT calculations) to resolve discrepancies arising from polymorphic forms .

Q. What analytical techniques are optimal for quantifying this compound in complex matrices?

  • Methodology : Employ reverse-phase HPLC coupled with UV-Vis detection (λmax280nm\lambda_{\text{max}} \approx 280 \, \text{nm}) for quantification. For trace analysis, use LC-MS/MS in multiple reaction monitoring (MRM) mode, optimizing collision energy for the [M-H]^- ion. Validate recovery rates using spiked samples .
  • Challenges : Address matrix interference by pre-treating samples with solid-phase extraction (SPE) using hydrophilic-lipophilic balance (HLB) cartridges .

Advanced Research Questions

Q. How can computational models predict the reactivity of this compound in photocatalytic degradation studies?

  • Methodology : Combine density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and reaction pathways with computational fluid dynamics (CFD) to simulate reactor conditions. Validate models against experimental degradation rates using UV/TiO2_2 systems, monitoring intermediates via GC-MS .
  • Data Contradictions : Resolve discrepancies between predicted and observed degradation products by incorporating solvent effects (e.g., COSMO-RS solvation model) .

Q. What crystallographic insights exist for methylsulfonyl-nitroaromatic systems, and how do they inform intermolecular interactions?

  • Methodology : Perform single-crystal X-ray diffraction (SCXRD) to resolve the 3D structure. Analyze packing motifs (e.g., C–H⋯O hydrogen bonds, π-π stacking) using Mercury software. Compare with structurally analogous compounds like 5-[bis(methylsulfonyl)methyl]pyrimidine derivatives to identify conserved interactions .
  • Implications : Use Hirshfeld surface analysis to quantify interaction contributions (e.g., van der Waals vs. electrostatic) .

Q. How does the electron-withdrawing methylsulfonyl group influence the electrophilic substitution patterns in nitrophenol derivatives?

  • Methodology : Conduct kinetic studies using 15N^{15}N-labeled nitrating agents (e.g., HNO3_3/H2 _2SO4_4) and monitor regioselectivity via 1H^1H-NMR. Compare with computational electrophilic Fukui indices to predict activation sites .
  • Contradictions : If experimental results deviate from predictions (e.g., meta vs. para substitution), evaluate steric effects using molecular dynamics (MD) simulations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.